![molecular formula C10H17NO B2774801 Bicyclo[3.3.1]nonane-1-carboxamide CAS No. 19388-69-3](/img/structure/B2774801.png)
Bicyclo[3.3.1]nonane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
BINAL is synthesized through a multistep process. The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis
The molecular structure of Bicyclo[3.3.1]nonane-1-carboxamide is unique and complex. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Chemical Reactions Analysis
The chemical reactions of Bicyclo[3.3.1]nonane-1-carboxamide are complex and involve multiple steps. The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of Bicyclo[3.3.1]nonane-1-carboxamide are unique due to its structure. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Aplicaciones Científicas De Investigación
Conformational Studies
- Conformational Analysis : The conformation of Bicyclo[3.3.1]nonane-1-carboxamide and related compounds has been studied using NMR spectroscopy. These compounds predominantly exist as chair-boat conformations with distinct ring structures (Peters, Toorn, & Bekkum, 1975).
Synthesis and Applications in Medicinal Chemistry
- Synthesis for Biological Activity : Derivatives of Bicyclo[3.3.1]nonane-1-carboxamide, such as the 2-methoxyestradiol mimetics, have shown cytotoxicity to human lung carcinoma cell lines. These compounds were synthesized using BF3-assisted oxirane opening, demonstrating the compound's potential in cancer research (Nurieva et al., 2017).
- Chemical Transformations for Complex Molecules : Bicyclo[3.3.1]nonane-1-carboxamide derivatives have been used in the synthesis of high molecular complexity compounds, which are then tested for biological activity (Baleeva et al., 2020).
Role in Natural Product Synthesis
- Meroterpene Synthesis : The bicyclo[3.3.1]nonane structure, found in Bicyclo[3.3.1]nonane-1-carboxamide, is a key motif in natural products relevant to various diseases. A synthetic strategy for meroterpenes, which are biologically active molecules containing this structure, has been developed (Shen et al., 2020).
Applications in Neurochemistry
- Neurochemistry Research : Compounds with a 3,7-diazabicyclo[3.3.1]nonane scaffold, related to Bicyclo[3.3.1]nonane-1-carboxamide, interact with nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to have affinity and subtype selectivity for certain nAChR subtypes, making them relevant in neurochemistry research (Eibl et al., 2013).
Conformational and Electronic Properties
- Theoretical Analysis : The conformational and electronic properties of Bicyclo[3.3.1]nonane-1-carboxamide derivatives have been investigated using quantum theory and topological analysis, contributing to a better understanding of their stability and interactions (Bushmarinov et al., 2011).
Mecanismo De Acción
The mechanism of action of Bicyclo[3.3.1]nonane-1-carboxamide is not fully understood.
Propiedades
IUPAC Name |
bicyclo[3.3.1]nonane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUUCPQLPWUUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)
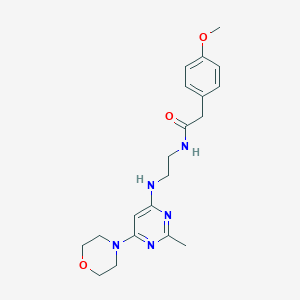
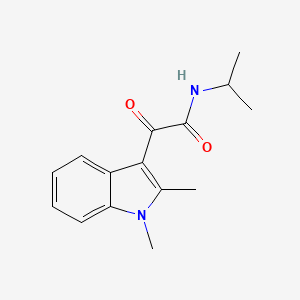
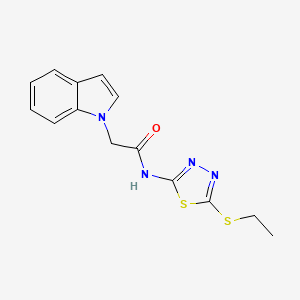

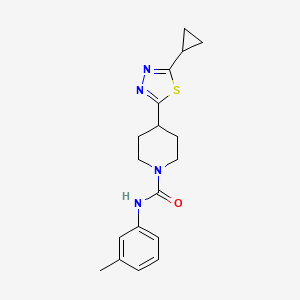
![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)
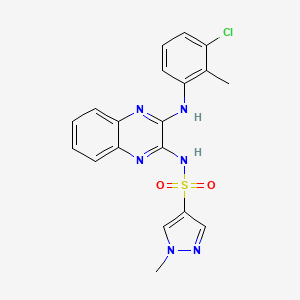
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)